N-methyl-N-(1-oxothian-4-yl)-1,3-benzoxazol-2-amine
Description
N-methyl-N-(1-oxothian-4-yl)-1,3-benzoxazol-2-amine: is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzoxazole core with a thianyl and methyl substituent, which may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-methyl-N-(1-oxothian-4-yl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-15(10-6-8-18(16)9-7-10)13-14-11-4-2-3-5-12(11)17-13/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYWMESJOJRGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)CC1)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-oxothian-4-yl)-1,3-benzoxazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Core: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Thianyl Group: The thianyl group can be introduced via a nucleophilic substitution reaction using a thianyl halide.
Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1-oxothian-4-yl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole core or the thianyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-methyl-N-(1-oxothian-4-yl)-1,3-benzoxazol-2-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: It can be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(1-oxothian-4-yl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(1-oxothian-4-yl)-1,3-benzoxazol-2-amine: can be compared to other benzoxazole derivatives such as:
Uniqueness
The presence of the thianyl group and the specific substitution pattern in this compound distinguishes it from other benzoxazole derivatives. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
